3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a dihydropyridine ring makes it particularly interesting for pharmaceutical and chemical research.
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its dihydropyridine ring allows it to bind to calcium channels, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. Compared to these compounds, 3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a unique trifluoromethyl group, which can enhance its pharmacokinetic properties and potentially offer improved therapeutic benefits .
Properties
IUPAC Name |
dimethyl 1-cyclopentyl-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-28-19(26)15-11-25(13-7-3-4-8-13)12-16(20(27)29-2)18(15)14-9-5-6-10-17(14)21(22,23)24/h5-6,9-13,18H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRUZRYUHKPDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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